molecular formula C₁₈H₂₆O B1663481 beta-Apo-13-carotenone CAS No. 17974-57-1

beta-Apo-13-carotenone

Cat. No.: B1663481
CAS No.: 17974-57-1
M. Wt: 258.4 g/mol
InChI Key: UBTNVRPIHJRBCI-LUXGDSJYSA-N
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Preparation Methods

D’Orenone is synthesized as an early cleavage product of β-carotene. The synthetic route involves the oxidative cleavage of β-carotene, a process facilitated by carotenoid cleavage dioxygenases (CCDs). This reaction yields various apocarotenoids, including D’Orenone

Chemical Reactions Analysis

D’Orenone undergoes several types of chemical reactions, including:

    Oxidation: As an apocarotenoid, D’Orenone can be further oxidized to produce various derivatives.

    Reduction: It can be reduced to form different alcohols or other reduced forms.

    Substitution: D’Orenone can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

Beta-apo-13-carotenone (β-apo-13-carotenone) is a significant metabolite derived from the eccentric cleavage of β-carotene, a well-known carotenoid. This compound has attracted attention due to its unique biological activities, particularly its role as a modulator of retinoid X receptor (RXR) signaling pathways. This article delves into the biological activity of β-apo-13-carotenone, highlighting its mechanisms of action, effects on cellular processes, and potential implications in health and disease.

β-Apo-13-carotenone functions primarily as an antagonist of RXRα, a nuclear receptor that plays a crucial role in regulating gene expression in response to retinoids. Research indicates that β-apo-13-carotenone can inhibit the activation of RXRα by 9-cis-retinoic acid (9cRA), a naturally occurring ligand. This antagonistic effect has been observed at remarkably low concentrations, with effective inhibition noted at levels as low as 1 nM .

Molecular Interactions

Molecular modeling studies suggest that β-apo-13-carotenone interacts with RXRα similarly to other known antagonists. Specifically, it induces tetramerization of RXRα's ligand-binding domain (LBD), leading to the formation of a transcriptionally inactive complex. This contrasts with other antagonists like UVI3003, which do not induce such oligomerization .

Biological Effects

The biological effects of β-apo-13-carotenone extend beyond RXR modulation. It has been shown to influence various cellular processes:

  • Gene Expression Regulation : By antagonizing RXRα, β-apo-13-carotenone alters the expression of genes regulated by retinoids, including those involved in cell differentiation and apoptosis .
  • Cellular Uptake and Metabolism : Studies indicate that β-apo-13-carotenone is rapidly taken up by intestinal cells and extensively metabolized, suggesting its bioavailability and potential physiological relevance .

Case Studies and Research Findings

Several studies have investigated the biological activity of β-apo-13-carotenone:

Study 1: RXRα Antagonism

In a study assessing the effects of various β-apocarotenoids on RXRα activation, β-apo-13-carotenone was identified as the most potent antagonist among tested compounds. The study utilized transactivation assays to measure the inhibition of 9cRA-induced gene expression, demonstrating significant antagonistic properties across multiple experiments .

Study 2: Tetramerization Induction

Another research effort focused on elucidating the mechanism behind β-apo-13-carotenone's effects on RXRα transcriptional activity. The findings revealed that this compound induces tetramerization of RXRα's LBD, which is critical for its function as a transcriptional regulator .

Study 3: Dietary Sources and Absorption

Research examining dietary sources indicated that β-apo-13-carotenone is present in various foods and can be absorbed into the bloodstream. However, its rapid degradation raises questions about its long-term bioactivity within the body .

Comparative Table of Biological Activities

Compound Biological Activity Effective Concentration
This compoundAntagonizes RXRα activation1 nM
UVI3003Antagonist but does not induce tetramerizationN/A
Beta-Apo-12’-Carotenoic AcidModerate antagonist96% inhibition
Beta-Apo-8’-CarotenalPartial antagonist73%-78% inhibition

Properties

IUPAC Name

(3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTNVRPIHJRBCI-LUXGDSJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=O)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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